
4-(2-Bromophenyl)thiazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromophenyl)thiazol-5-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring
Preparation Methods
The synthesis of 4-(2-Bromophenyl)thiazol-5-amine typically involves the reaction of 2-bromobenzaldehyde with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The general reaction conditions include:
Reagents: 2-bromobenzaldehyde, thiourea
Solvent: Ethanol or methanol
Catalyst: Acidic medium (e.g., hydrochloric acid)
Temperature: Reflux conditions
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
4-(2-Bromophenyl)thiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and catalysts like palladium.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents like water or acetic acid.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents like tetrahydrofuran (THF).
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Bromophenyl)thiazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Bromophenyl)thiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in anticancer studies, it has been shown to inhibit the growth of cancer cells by interfering with specific signaling pathways .
Comparison with Similar Compounds
4-(2-Bromophenyl)thiazol-5-amine can be compared with other thiazole derivatives, such as:
4-(4-Bromophenyl)thiazol-2-amine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
2-Amino-4-(4-bromophenyl)thiazole: Another thiazole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C9H7BrN2S |
|---|---|
Molecular Weight |
255.14 g/mol |
IUPAC Name |
4-(2-bromophenyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C9H7BrN2S/c10-7-4-2-1-3-6(7)8-9(11)13-5-12-8/h1-5H,11H2 |
InChI Key |
FMCZNLNWKKOUQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(SC=N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



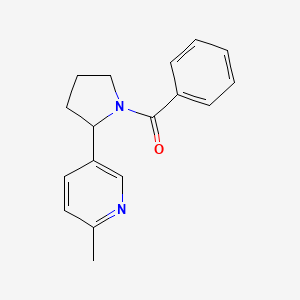

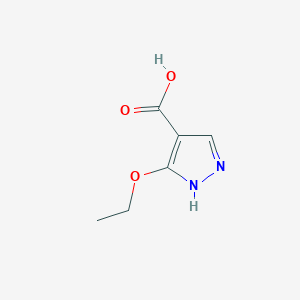

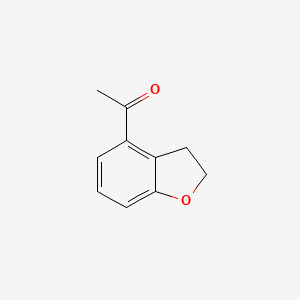

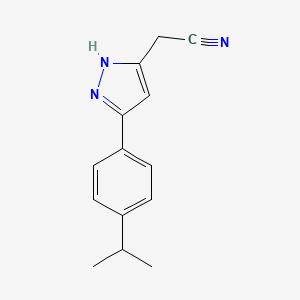
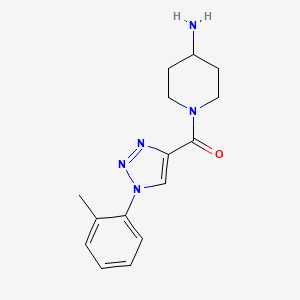
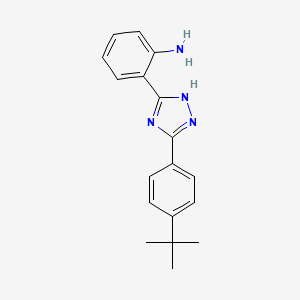

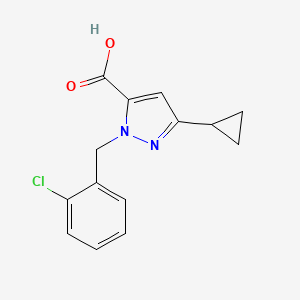

![1-Cyclopropyl-2-phenyl-1H-benzo[d]imidazol-5-amine](/img/structure/B11807354.png)
